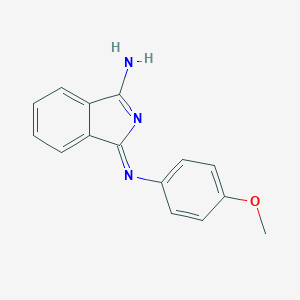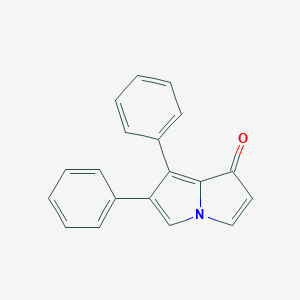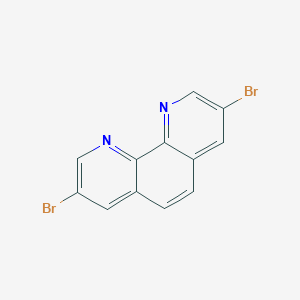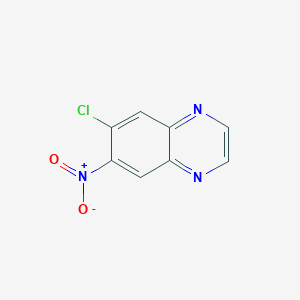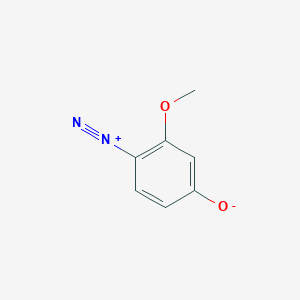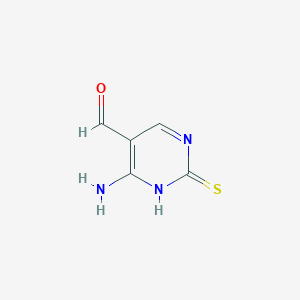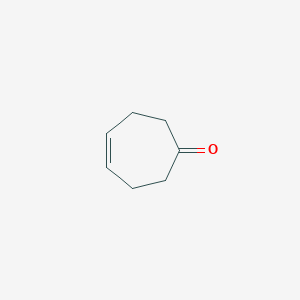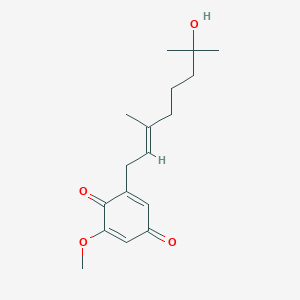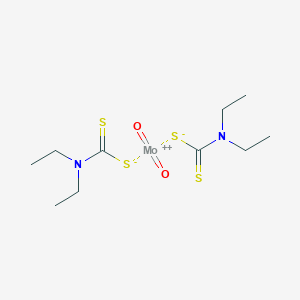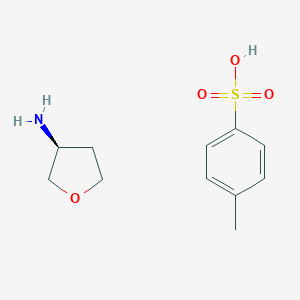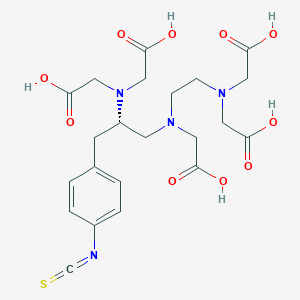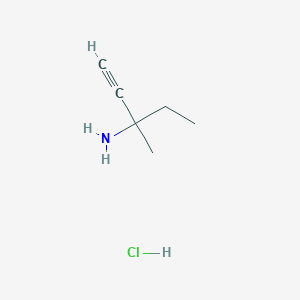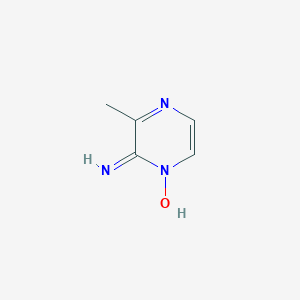
3-Methyl-2-pyrazinamine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-pyrazinamine 1-oxide, also known as MPPO, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that has been studied for its ability to induce oxidative stress in cells.
Mecanismo De Acción
3-Methyl-2-pyrazinamine 1-oxide induces oxidative stress in cells by generating reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 3-Methyl-2-pyrazinamine 1-oxide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-2-pyrazinamine 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 3-Methyl-2-pyrazinamine 1-oxide has also been shown to decrease the expression of pro-inflammatory cytokines, which play a role in various diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-pyrazinamine 1-oxide has several advantages for lab experiments. It is a potent oxidizing agent that can induce oxidative stress in cells at low concentrations. It is also relatively stable and easy to handle. However, 3-Methyl-2-pyrazinamine 1-oxide has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants or oxidants in the cell culture medium.
Direcciones Futuras
For the study of 3-Methyl-2-pyrazinamine 1-oxide include the development of 3-Methyl-2-pyrazinamine 1-oxide-based therapies and the study of its molecular mechanisms.
Métodos De Síntesis
3-Methyl-2-pyrazinamine 1-oxide is synthesized by reacting 2-methylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields 3-Methyl-2-pyrazinamine 1-oxide as a white crystalline solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-2-pyrazinamine 1-oxide has been used in various scientific research studies due to its ability to induce oxidative stress in cells. It has been studied for its potential as an anticancer agent, as well as its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-Methyl-2-pyrazinamine 1-oxide has also been used in studies on cardiovascular diseases, diabetes, and inflammation.
Propiedades
Número CAS |
103965-75-9 |
|---|---|
Nombre del producto |
3-Methyl-2-pyrazinamine 1-oxide |
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-hydroxy-3-methylpyrazin-2-imine |
InChI |
InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3 |
Clave InChI |
GCWLMIIVTIHVBD-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN(C1=N)O |
SMILES canónico |
CC1=NC=CN(C1=N)O |
Sinónimos |
Pyrazinamine, 3-methyl-, 1-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



